5-Bromoindole-2-carboxylic acid

Description

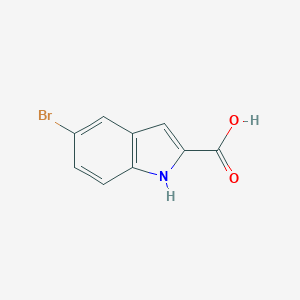

Chemical Properties: 5-Bromoindole-2-carboxylic acid (CAS: 7254-19-5) is an indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Its structure features a bromine atom at the 5-position of the indole ring and a carboxylic acid group at the 2-position . Key physical properties include a density of 1.838 g/cm³, a boiling point of 470.9°C, and a flash point of 238.6°C .

Indole derivatives are prized in medicinal chemistry for their ability to engage in hydrogen bonding, π-alkyl interactions, and hydrophobic effects, which enhance target binding and solubility . For example, this compound has been used to develop oxadiazole derivatives (e.g., compounds 4a, 4b) that exhibit superior EGFR inhibition compared to reference drugs like erlotinib .

Properties

IUPAC Name |

5-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULOOYNCJDPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291139 | |

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-19-5 | |

| Record name | 7254-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process occurs in two stages:

-

Saponification : Ethyl 5-bromoindole-2-carboxylate undergoes base-catalyzed hydrolysis using sodium hydroxide (96%) in a methanol-water solvent system under reflux.

-

Acidification : The resulting sodium salt is treated with 10% hydrochloric acid to precipitate the free carboxylic acid.

Critical Parameters :

-

Temperature : Reflux (≈78°C for methanol) for saponification; cooling to 40°C before acidification.

-

pH Control : Adjusted to 3–4 to ensure complete protonation without degrading the product.

Experimental Procedure and Yield Optimization

This method prioritizes green chemistry principles by avoiding halogenated solvents and enabling efficient solvent recovery. The high yield is attributed to precise pH control during acidification, which minimizes side reactions such as decarboxylation or bromine displacement.

Hypothetical Workflow :

-

Protect indole-2-carboxylic acid as its methyl ester to mitigate acidity-driven side reactions.

-

Brominate using NBS and benzoyl peroxide (BPO) in DMF at 80°C.

-

Deprotect the ester via saponification (as in Section 1).

Limitations :

-

No explicit yield or purity data for this route in the provided sources.

-

Risk of 3-bromo byproduct formation due to indole’s inherent reactivity.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ester Hydrolysis | 91% | ≥96% | High | Moderate |

| Direct Bromination | N/A | N/A | Low | High (NBS cost) |

The ester hydrolysis route is industrially preferred due to its reproducibility and minimized byproduct formation. In contrast, direct bromination remains exploratory, requiring further optimization for large-scale applications.

Reaction Monitoring and Quality Control

Analytical Techniques

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Findings :

- Palladium-catalyzed amination at C6 is highly regioselective due to the directing effect of the carboxylic acid group .

- Electron-withdrawing substituents on aryl boronic acids enhance Suzuki coupling efficiency .

Functional Group Transformations at the Carboxylic Acid

The carboxyl group undergoes derivatization to form esters, amides, and hydrazones.

Esterification

Amide Formation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HATU, DIPEA | NMP, room temperature | Amide with 5-bromo-1,3-benzothiazol-2-amine | 2% | |

| EDAC, NH₃ | Methanol, 0°C → RT | Methyl ester → primary amide | 80% |

Notable Observations :

- Low yields in HATU-mediated couplings suggest steric hindrance from the indole ring .

- Direct ammonolysis of esters provides high-purity amides .

Reduction

Oxidation

| Reagents | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic aqueous | Indole ring oxidation to quinoline analogs | Limited synthetic utility |

Hydrazone Formation

Reaction with hydrazines yields bioactive derivatives:

| Hydrazine | Conditions | Product Activity (IC₅₀ vs. VEGFR-2 TK) | Reference |

|---|---|---|---|

| 4-Fluorobenzohydrazide | EtOH, reflux | 3.11 µM | |

| Pyrazine-2-carbohydrazide | EDAC, RT | 5.42 µM |

Structure-Activity Relationship :

- Electron-withdrawing groups (e.g., -F) enhance kinase inhibition by stabilizing ligand-receptor interactions .

Oxadiazole Cyclization

Reaction with hydroxylamine followed by cyclization:

| Starting Material | Reagents | Product | EGFR Inhibition (IC₅₀) |

|---|---|---|---|

| This compound | EDAC, NH₂OH·HCl | 1,3,4-Oxadiazole derivatives (e.g., 3a ) | 4.8–6.1 µM |

Key Insight :

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Indole-2-CA) | Rationale |

|---|---|---|

| Bromine substitution | 1.5× faster | Electron-withdrawing -COOH enhances NAS |

| Esterification | 0.8× slower | Steric hindrance at C2 position |

Scientific Research Applications

Medicinal Chemistry

5-Bromoindole-2-carboxylic acid is utilized extensively in the synthesis of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

- HIV-1 Integrase Inhibitors : Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. These compounds are designed to chelate magnesium ions within the active site of the integrase enzyme, thereby hindering its function. For instance, a derivative demonstrated an impressive IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .

- Cancer Therapeutics : The compound has been explored for its anti-cancer properties. Novel derivatives have been synthesized that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cancer cell proliferation. Compounds derived from this compound have shown significant antiproliferative effects against various cancer cell lines (A549, HepG2, and MCF-7) .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of various indole derivatives. These derivatives are critical in developing pharmaceuticals due to their diverse biological activities:

- Indole Derivatives : The compound is involved in synthesizing indolyl ethanones and other derivatives that act as inhibitors for enzymes such as indoleamine 2,3-dioxygenase and metalloproteinases (MMPs), which are relevant in treating arthritic diseases .

Material Science

The incorporation of this compound into polymer matrices has been investigated to enhance material properties:

- Polymer Applications : The compound can be integrated into polymers to improve thermal stability and mechanical strength, making it valuable for manufacturing advanced materials .

Agrochemicals

Research into agrochemical applications has also been conducted:

- Pest Control : The potential use of this compound in developing new agrochemical products offers innovative solutions for pest control and crop protection .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 5-Bromoindole-2-carboxylic acid varies depending on its application:

Enzyme Inhibition: As an inhibitor of MMP-13, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of extracellular matrix components.

Anticancer Activity: The hydrazone derivatives of this compound inhibit VEGFR-2 tyrosine kinase, leading to the suppression of angiogenesis and tumor growth.

Comparison with Similar Compounds

Oxadiazole Derivatives (4a, 4b)

Derived from 5-bromoindole-2-carboxylic acid, these compounds feature oxadiazole moieties that enhance binding to EGFR. Key differences include:

- Key Findings: Compound 4a exhibits the highest stability (total binding energy: -6536.6 kcal/mol) and forms five hydrogen bonds with EGFR residues (Thr766, Leu820), surpassing erlotinib’s three bonds . Both 4a and 4b show favorable ADMET profiles, including low hepatotoxicity and non-inhibition of cytochrome P450 enzymes, unlike erlotinib .

Carbothioamide Derivatives (3a, 3b)

These derivatives replace the carboxylic acid group with carbothioamide, altering electronic properties:

| Property | Compound 3a | This compound |

|---|---|---|

| EGFR Binding Energy | -9.2 kcal/mol | Not reported |

| Antiproliferative Activity (IC₅₀) | 1.2 µM (HepG2) | >10 µM |

| Hydrogen Bonds | 4 (Lys721, Val702) | 2 (Leu753, Thr766) |

- Key Findings :

Broader Indole-Based Analogues

Biological Activity

5-Bromoindole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, especially in cancer and viral infections.

Chemical Structure and Synthesis

This compound (C₉H₆BrNO₂) features an indole backbone with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This structure is crucial for its biological activity, as it allows for various interactions with biological targets.

The synthesis of this compound typically involves the bromination of indole derivatives followed by carboxylation. Recent studies have focused on creating derivatives of this compound to enhance its pharmacological properties.

Anticancer Properties

One of the most promising applications of this compound is in cancer treatment. Research indicates that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Mechanism of Action : The compounds derived from this compound have been shown to inhibit EGFR tyrosine kinase activity, leading to decreased cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivative, identified as compound 3a, demonstrated significant antiproliferative activity and induced apoptosis through cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | A549 | 5.4 | EGFR Inhibition |

| 3a | HepG2 | 6.1 | EGFR Inhibition |

| 3a | MCF-7 | 4.8 | EGFR Inhibition |

HIV-1 Integrase Inhibition

In addition to anticancer properties, this compound has been explored for its antiviral activity against HIV. Studies have shown that it can inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.

- Binding Interactions : The indole nucleus chelates with magnesium ions in the active site of integrase, facilitating effective binding with viral DNA. A derivative demonstrated an IC50 value of 3.11 µM against integrase activity, indicating strong potential as an antiviral agent .

Case Studies

-

EGFR Inhibition Study :

- Researchers synthesized various derivatives of this compound and evaluated their binding affinity to the EGFR tyrosine kinase domain using molecular docking studies. The results showed that compounds exhibited favorable binding energies compared to known inhibitors like erlotinib, but with reduced hepatotoxicity .

- HIV Integrase Study :

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Bromoindole-2-carboxylic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox if toxic vapors are generated. Post-experiment waste must be segregated and disposed via certified biohazard waste services to avoid environmental contamination .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the indole ring substitution pattern and bromine/carboxylic acid groups.

- Mass Spectrometry (MS) : Compare the molecular ion peak ([M+H]) with the theoretical molecular weight (240.05 g/mol) to confirm molecular identity .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection to assess purity (>99% as per supplier specifications) .

Q. What are the recommended storage conditions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.